N-((5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide
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Overview
Description
N-{[5-({2-[5-(4-METHOXYPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of N-{[5-({2-[5-(4-METHOXYPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the core pyrazole and triazole rings, followed by the introduction of the methoxyphenyl and thiophene groups. The final steps involve the attachment of the morpholine-4-sulfonyl and benzamide moieties. Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiophene and pyrazole rings can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents like LiAlH4, and nucleophiles like sodium methoxide (NaOCH3). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{[5-({2-[5-(4-METHOXYPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving its target pathways.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to engage in various types of interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar compounds include other pyrazole and triazole derivatives, such as:
- N-{[5-({2-[5-(4-HYDROXYPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE
- N-{[5-({2-[5-(4-CHLOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE
These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical and biological properties
Properties
Molecular Formula |
C31H33N7O6S3 |
---|---|
Molecular Weight |
695.8 g/mol |
IUPAC Name |
N-[[5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide |
InChI |
InChI=1S/C31H33N7O6S3/c1-36-28(19-32-30(40)22-7-11-24(12-8-22)47(41,42)37-13-15-44-16-14-37)33-34-31(36)46-20-29(39)38-26(21-5-9-23(43-2)10-6-21)18-25(35-38)27-4-3-17-45-27/h3-12,17,26H,13-16,18-20H2,1-2H3,(H,32,40) |
InChI Key |
GBXRIONXERFQKT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)N2C(CC(=N2)C3=CC=CS3)C4=CC=C(C=C4)OC)CNC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCOCC6 |
Origin of Product |
United States |
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